

# A Comparative Analysis of the Inotropic Effects of OR-1855 and Levosimendan

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inotropic properties of Levosimendan and its metabolic precursor, **OR-1855**. The information presented is based on available experimental data to assist researchers in understanding the distinct pharmacological profiles of these compounds.

# **Executive Summary**

Levosimendan is a well-characterized inotropic agent employed in the treatment of acutely decompensated heart failure. Its therapeutic effects are primarily attributed to its action as a calcium sensitizer. The metabolism of Levosimendan involves the formation of an intermediate metabolite, **OR-1855**, which is subsequently converted to the active metabolite, **OR-1896**. A critical point of differentiation is that while Levosimendan and its active metabolite **OR-1896** exhibit positive inotropic effects, experimental evidence strongly indicates that **OR-1855** is hemodynamically inactive.

### **Mechanism of Action**

Levosimendan exerts its inotropic and vasodilatory effects through a multi-faceted mechanism:

• Calcium Sensitization: Levosimendan binds to cardiac troponin C in a calcium-dependent manner.[1][2] This sensitizes the myofilaments to calcium, enhancing cardiac contractility without a significant increase in intracellular calcium concentration.[3][4] This mechanism is



thought to contribute to its favorable energy profile, as it does not increase myocardial oxygen consumption.[1][5]

- Vasodilation: Levosimendan induces vasodilation by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[1][3][5] This leads to a reduction in both preload and afterload, further improving cardiac output.
- Phosphodiesterase (PDE) III Inhibition: At higher concentrations, Levosimendan can act as a selective PDE-III inhibitor, which may contribute to its inotropic and vasodilatory effects.[1]

**OR-1855** is an intermediate in the metabolic pathway of Levosimendan.[6][7] It is formed from Levosimendan and is subsequently acetylated to the active metabolite, OR-1896.[6][7] Current research indicates that **OR-1855** itself does not possess significant hemodynamic activity.[8][9] [10]

OR-1896, the active metabolite of Levosimendan, is largely responsible for the prolonged hemodynamic effects observed after Levosimendan administration.[3][7] Similar to the parent compound, OR-1896 exhibits both inotropic and vasodilatory properties.[8][9][10]

## **Signaling Pathways**



Click to download full resolution via product page

**Figure 1:** Signaling pathway of Levosimendan's inotropic and vasodilatory effects.





#### Click to download full resolution via product page

**Figure 2:** Metabolic pathway of Levosimendan to its active metabolite OR-1896 via the inactive intermediate **OR-1855**.

# **Comparative Hemodynamic Data**

The following table summarizes the hemodynamic effects of Levosimendan, **OR-1855**, and the active metabolite OR-1896 from a study in anesthetized dogs.

| Parameter                               | Levosimendan                                                   | OR-1855                                | OR-1896 (Active<br>Metabolite)                                 |
|-----------------------------------------|----------------------------------------------------------------|----------------------------------------|----------------------------------------------------------------|
| Mean Arterial<br>Pressure               | Dose-dependent reduction (-31 ± 2 mmHg)[8][9]                  | No effect at any dose tested[8][9][10] | Dose-dependent reduction (-42 ± 3 mmHg)[8][9]                  |
| Systemic Vascular<br>Resistance         | Dose-dependent reduction[8][9]                                 | No effect at any dose tested[8][9][10] | Dose-dependent reduction[8][9]                                 |
| Heart Rate                              | Increased[8][9]                                                | No effect at any dose tested[8][9][10] | Increased[8][9]                                                |
| Change in Pressure<br>over Time (dP/dt) | Dose-dependent<br>increase (118 ± 10%)<br>[8][9]               | No effect at any dose tested[8][9][10] | Dose-dependent increase (133 ± 13%) [8][9]                     |
| Myocardial Oxygen<br>Consumption        | No increase at inotropic and vasodilatory concentrations[8][9] | Not reported, presumed no effect       | No increase at inotropic and vasodilatory concentrations[8][9] |



## **Experimental Protocols**

The data presented in the comparative table is derived from a study with the following methodology:

Study Design: Anesthetized dogs were administered intravenous infusions of Levosimendan, OR-1896, **OR-1855**, or a vehicle control.

Drug Administration: The compounds were infused at four escalating doses: 0.01, 0.03, 0.1, and 0.3  $\mu$ mol·kg<sup>-1</sup>·30 min<sup>-1</sup>.[8][9]

Hemodynamic Monitoring: A comprehensive set of cardiovascular parameters was monitored, including mean arterial pressure, systemic vascular resistance, heart rate, and the rate of left ventricular pressure rise (dP/dt) as an index of cardiac contractility. Myocardial oxygen consumption was also assessed.

Data Analysis: The effects of each compound were evaluated in a dose-dependent manner and compared to the vehicle control.





Click to download full resolution via product page

**Figure 3:** Experimental workflow for assessing the hemodynamic effects of Levosimendan and its metabolites.

## Conclusion



The available evidence clearly distinguishes the inotropic profiles of Levosimendan and its metabolite **OR-1855**. Levosimendan is a potent inotropic and vasodilatory agent, with its long-lasting effects mediated by its active metabolite, OR-1896. In stark contrast, the intermediate metabolite **OR-1855** is hemodynamically inactive. For researchers investigating the pharmacological effects of Levosimendan, it is crucial to consider the distinct contributions of the parent drug and its active metabolite, OR-1896, while recognizing the inactive nature of **OR-1855**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Levosimendan, a new calcium-sensitizing inotrope for heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levosimendan, a new inotropic and vasodilator agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Comparative effects of levosimendan, OR-1896, OR-1855, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Comparative effects of levosimendan, OR-1896, OR-1855, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs. | Semantic Scholar [semanticscholar.org]



 To cite this document: BenchChem. [A Comparative Analysis of the Inotropic Effects of OR-1855 and Levosimendan]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022602#comparing-the-inotropic-effects-of-or-1855and-levosimendan]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com